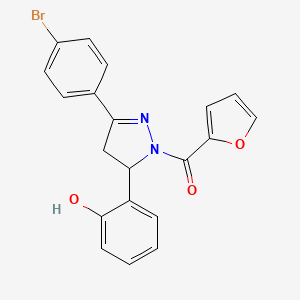
(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C20H15BrN2O3 and its molecular weight is 411.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings related to its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound is C19H16BrN2O3, with a molecular weight of approximately 435.71 g/mol. The structure includes a pyrazole ring, which is known for its significant biological activity. The presence of bromine and hydroxyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, derivatives similar to the compound have shown notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated that certain pyrazole derivatives could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against Salmonella spp. .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 1 | Salmonella spp. | 62.5 | Antimicrobial |
| Compound 2 | Staphylococcus aureus | 50 | Antimicrobial |
| Compound 3 | Escherichia coli | 75 | Antimicrobial |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of significant interest. Research indicates that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth. For example, compounds have been found to exhibit inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | BRAF Inhibition |
| Compound B | A549 (Lung Cancer) | 15 | EGFR Inhibition |
| Compound C | HeLa (Cervical Cancer) | 12 | Telomerase Inhibition |
Case Studies
- Study on Antimicrobial Effects : A study evaluated the efficacy of a series of pyrazole derivatives against Salmonella spp. and reported a significant reduction in biofilm formation alongside antibacterial activity . The results indicated that structural modifications could enhance efficacy.
- Anticancer Evaluation : Another investigation focused on the anticancer properties of pyrazole derivatives against various cancer cell lines. The study found that specific substitutions on the pyrazole ring could lead to improved potency against resistant cancer types .
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3/c21-14-9-7-13(8-10-14)16-12-17(15-4-1-2-5-18(15)24)23(22-16)20(25)19-6-3-11-26-19/h1-11,17,24H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJPDTRBRSOALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














